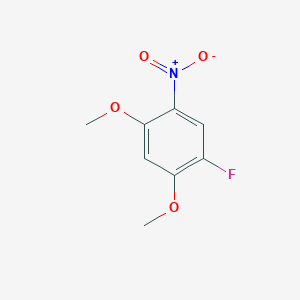

1-Fluoro-2,4-dimethoxy-5-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2,4-dimethoxy-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO4/c1-13-7-4-8(14-2)6(10(11)12)3-5(7)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KADJLLXINJRFKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1[N+](=O)[O-])F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374317 | |

| Record name | 1-fluoro-2,4-dimethoxy-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195136-62-0 | |

| Record name | 1-fluoro-2,4-dimethoxy-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dimethoxy-5-fluoronitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Fluoro-2,4-dimethoxy-5-nitrobenzene: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 1-Fluoro-2,4-dimethoxy-5-nitrobenzene. Given the limited publicly available experimental data for this specific isomer, this document synthesizes known information with expert analysis based on structurally related compounds and established principles of organic chemistry. This approach provides a robust framework for researchers to understand and utilize this compound in their work.

Introduction: The Strategic Value of Fluorinated Nitroaromatics

This compound belongs to a class of compounds that are of significant interest in medicinal chemistry and drug discovery. The presence of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] Strategic incorporation of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[3][4][5]

The nitro group, being a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution, making the fluorine atom a good leaving group. This chemical reactivity allows for the facile introduction of a wide range of functional groups, rendering this compound a valuable building block in the synthesis of more complex molecules.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in the literature, its fundamental properties can be reliably established.

| Property | Value | Source |

| Molecular Formula | C₈H₈FNO₄ | Supplier Data |

| Molecular Weight | 201.15 g/mol | Supplier Data |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents (e.g., chloroform, ethyl acetate, DMSO) and insoluble in water. | Inferred from related compounds[6] |

Note: Some physical properties are inferred from structurally similar compounds due to a lack of direct experimental data.

Synthesis and Reactivity

Proposed Synthesis

A plausible and efficient synthesis of this compound involves the nitration of the commercially available precursor, 1-Fluoro-2,4-dimethoxybenzene. This approach is analogous to the reported synthesis of its isomer, 1-fluoro-2,5-dimethoxy-4-nitrobenzene, which proceeds in high yield.[7]

Reaction Scheme:

Caption: Proposed synthetic route to this compound.

Experimental Protocol (Hypothetical):

-

Step 1: Pre-cooling: A solution of 1-Fluoro-2,4-dimethoxybenzene in a suitable solvent (e.g., a chlorinated solvent) is cooled to 0°C in an ice bath.

-

Step 2: Addition of Nitrating Agent: A pre-cooled mixture of nitric acid and sulfuric acid is added dropwise to the stirred solution of the starting material, maintaining the temperature at 0°C. The causality for this low temperature is to control the exothermic reaction and to minimize the formation of undesired side products.

-

Step 3: Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Step 4: Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice, and the product is extracted with an organic solvent such as ethyl acetate.

-

Step 5: Purification: The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

This self-validating system relies on the clear difference in polarity between the starting material and the nitrated product, allowing for straightforward monitoring and purification.

Chemical Reactivity

The key to the synthetic utility of this compound is its susceptibility to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro group, positioned ortho and para to the fluorine atom, significantly activates the aromatic ring towards attack by nucleophiles.

Caption: General mechanism of nucleophilic aromatic substitution.

This reactivity allows for the introduction of a diverse array of functionalities, including amines, alcohols, and thiols, at the C1 position. The methoxy groups also influence the regioselectivity of further reactions and can be modified in subsequent synthetic steps.

Analytical and Spectroscopic Characterization

| Technique | Predicted Key Features |

| ¹H NMR | - Two singlets corresponding to the two aromatic protons. - Two singlets for the two methoxy groups. |

| ¹³C NMR | - Signals for the six aromatic carbons, with characteristic shifts for the carbons attached to fluorine, methoxy, and nitro groups. - Two signals for the methoxy carbons. |

| ¹⁹F NMR | - A singlet, with a chemical shift typical for a fluorine atom on a nitro-activated aromatic ring. |

| IR Spectroscopy | - Strong asymmetric and symmetric stretching bands for the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹). - C-O stretching bands for the methoxy groups. - C-F stretching band. |

| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) at m/z = 201. |

Applications in Drug Development

Fluorinated nitroaromatic compounds are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[1][2] The nitro group can be readily reduced to an amine, which serves as a versatile handle for further chemical modifications, such as amide bond formation or the construction of heterocyclic rings. This strategy is frequently employed in the development of kinase inhibitors, antibacterial agents, and other therapeutic molecules.

The specific substitution pattern of this compound makes it an attractive scaffold for creating libraries of compounds for high-throughput screening. The ability to easily displace the fluorine atom with various nucleophiles allows for the generation of diverse molecular architectures around a common core.

Experimental Workflow: Nucleophilic Aromatic Substitution

Caption: A generalized workflow for a nucleophilic aromatic substitution reaction.

Conclusion

This compound is a valuable, albeit under-characterized, building block for chemical synthesis, particularly in the realm of drug discovery. Its activated aromatic system allows for facile functionalization via nucleophilic aromatic substitution. While direct experimental data is sparse, a robust understanding of its properties and reactivity can be inferred from closely related compounds and fundamental chemical principles. This guide provides a solid foundation for researchers to incorporate this versatile molecule into their synthetic strategies.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Available from: [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Available from: [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359. Available from: [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540. Available from: [Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Available from: [Link]

-

Sweeney, M., McArdle, P., & Aldabbagh, F. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, 2018(1), M984. Available from: [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved February 10, 2026, from [Link]

-

NIST. (n.d.). Benzene, 1-fluoro-4-nitro-. In NIST Chemistry WebBook. Retrieved February 10, 2026, from [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

1-Fluoro-2,4-dimethoxy-5-nitrobenzene molecular structure and weight

The following technical guide details the structural characteristics, synthesis, and applications of 1-Fluoro-2,4-dimethoxy-5-nitrobenzene .

Executive Summary

This compound (CAS: 195136-62-0) is a specialized fluorinated nitroaromatic intermediate used primarily in the synthesis of pharmaceutical active ingredients (APIs), particularly kinase inhibitors and urea-based therapeutics.[1][2][3] Its value lies in its unique substitution pattern: the nitro group serves as a latent amine for coupling, while the fluorine atom at the meta position (relative to the nitro group) often remains in the final drug scaffold to modulate metabolic stability and lipophilicity.

This guide analyzes the molecule’s physicochemical properties, delineates its regioselective synthesis via nucleophilic aromatic substitution (

Chemical Identity & Physicochemical Properties[2]

Structural Analysis

The molecule consists of a benzene core substituted with four functional groups. The positioning of these groups dictates the molecule's reactivity profile:

-

Positions 2 & 4 (Methoxy, -OCH

): Strong electron-donating groups (EDGs) that increase electron density in the ring. -

Position 5 (Nitro, -NO

): A strong electron-withdrawing group (EWG).[4] -

Position 1 (Fluoro, -F): A highly electronegative atom.

Key Structural Feature: The nitro group at position 5 is ortho to the methoxy at position 4 and para to the methoxy at position 2. Conversely, it is meta to the fluorine at position 1. This specific arrangement means the fluorine atom is not strongly activated for nucleophilic displacement, making the molecule stable against defluorination under standard conditions—a critical feature for retaining the fluorine in the final drug candidate.

Molecular Weight & Formula

| Property | Value | Precision Note |

| IUPAC Name | This compound | - |

| CAS Number | 195136-62-0 | Verified Identifier |

| Molecular Formula | C | - |

| Molecular Weight | 201.15 g/mol | Calculated using IUPAC atomic weights |

| Exact Mass | 201.0437 Da | For HRMS calibration |

| Physical State | Solid (Off-white to yellow) | Typical for nitroaromatics |

Synthetic Pathways

The synthesis of this compound requires high regioselectivity to ensure the correct isomer is formed. The industrial standard involves Nucleophilic Aromatic Substitution (

Regioselective Synthesis

A robust method involves the reaction of 1,2,4-trifluoro-5-nitrobenzene with sodium methoxide (NaOMe).

-

Mechanism: The nitro group at position 5 activates the fluorine atoms at positions 2 (para) and 4 (ortho) for displacement. The fluorine at position 1 is meta to the nitro group and therefore lacks the resonance stabilization required for the Meisenheimer complex intermediate, leaving it intact.

-

Protocol:

-

Precursor: 1,2,4-Trifluoro-5-nitrobenzene.[5]

-

Reagent: Sodium methoxide (NaOMe) in Methanol.

-

Conditions: 0°C to Reflux (2 hours).

-

Yield: ~83%.

-

Synthesis Workflow Diagram

Figure 1: Regioselective synthesis via

Applications in Drug Development[6]

This compound is primarily utilized as a "scaffold building block." Its utility is defined by the differential reactivity of its functional groups.

Reduction to Aniline

The most common downstream application is the reduction of the nitro group to a primary amine, yielding 5-amino-1-fluoro-2,4-dimethoxybenzene . This aniline is a potent nucleophile used to synthesize:

-

Kinase Inhibitors: The aniline nitrogen forms the hinge-binding motif in many ATP-competitive inhibitors.

-

Urea Derivatives: Reaction with isocyanates yields urea-based drugs (e.g., VEGFR inhibitors).

Experimental Protocol: Nitro Reduction

-

Reagents: 10% Pd/C (catalytic), Hydrogen gas (

, 40 psi), Ethanol/Ethyl Acetate solvent.[5] -

Procedure:

-

Dissolve this compound in EtOH/EtOAc.

-

Add 10% Pd/C catalyst (approx. 5 wt%).

-

Agitate under

atmosphere (Parr shaker) for 45 minutes. -

Filter through Celite to remove catalyst.

-

Concentrate filtrate to yield the aniline.

-

Drug Discovery Logic Flow

Figure 2: The compound serves as a critical precursor for generating the aniline pharmacophore used in API synthesis.

Handling & Safety Protocols

As a nitroaromatic compound, standard safety protocols must be strictly observed to prevent toxicity and thermal hazards.

| Hazard Class | Risk Description | Mitigation Protocol |

| Toxicity | Potential skin irritant and toxic by ingestion. Nitro compounds can cause methemoglobinemia. | Use nitrile gloves, lab coat, and work within a fume hood. |

| Thermal Stability | Nitro compounds may decompose exothermically at high temperatures. | Store below 30°C. Avoid heating dry solids. Monitor exotherms during hydrogenation. |

| Reactivity | Stable to acids; sensitive to strong bases which may cause demethylation or complex degradation. | Avoid prolonged exposure to strong alkalis unless intended for reaction. |

References

-

Dumas, J. et al. (2003). Method for the preparation of aryl ureas and their use in the treatment of raf kinase mediated diseases. U.S. Patent Application 2003/0236287 A1.

-

BenchChem. (n.d.). This compound Product Data. Retrieved January 31, 2026.

-

PubChem. (n.d.). Compound Summary for CAS 195136-62-0. National Center for Biotechnology Information.

Sources

Technical Profile: Electrophilic and Nucleophilic Sites of 1-Fluoro-2,4-dimethoxy-5-nitrobenzene

The following technical guide details the electronic landscape and reactivity profile of 1-Fluoro-2,4-dimethoxy-5-nitrobenzene , a specialized intermediate used in the synthesis of fluorinated bioactive scaffolds.

Molecular Architecture & Electronic Topography

To predict reactivity with precision, we must first map the "Push-Pull" electronic network of the molecule. This structure is defined by a conflict between the electron-rich dimethoxy core and the electron-deficient nitro-fluorine periphery.

Structural Parameters[1][2][3][4][5][6][7][8]

-

Substituents:

-

C1-Fluorine (-F): Inductive withdrawal (-I), Resonance donation (+R). Meta to Nitro.

-

C2-Methoxy (-OMe): Strong Resonance donation (+R). Para to Nitro.

-

C4-Methoxy (-OMe): Strong Resonance donation (+R). Ortho to Nitro.[4][6][8]

-

C5-Nitro (-NO₂): Strong Resonance withdrawal (-R), Inductive withdrawal (-I).

-

The "Meta-Deactivation" Paradox

A critical feature of this specific isomer is the relative positioning of the Fluorine and Nitro groups.

-

Relationship: The C1-F and C5-NO₂ groups are in a 1,5-meta relationship.

-

Consequence: Unlike typical SNAr substrates (e.g., 2,4-difluoronitrobenzene), the nitro group does not activate the C-F bond for nucleophilic displacement.[9] The resonance withdrawal of the nitro group bypasses the C1 position.

-

Result: The C-F bond is unusually stable against nucleophilic attack compared to its ortho/para isomers.

Electrophilic Sites (Targets for Nucleophilic Attack)

These sites are electron-deficient and susceptible to attack by nucleophiles (amines, hydrides, thiols).

Site A: The Nitro Group (N-Center) – Primary Reactive Site

-

Reactivity Type: Reduction (Chemo-selective).

-

Mechanism: The nitro group is the most electrophilic feature of the molecule. It is readily reduced to an aniline (amine) using catalytic hydrogenation or metal/acid systems.

-

Application: This is the standard pathway to generate 5-amino-2,4-dimethoxyfluorobenzene , a nucleophilic building block for urea or amide formation in kinase inhibitors.

Site B: The C4-Methoxy Carbon (Ipso-Center) – Secondary Reactive Site

-

Reactivity Type: SNAr (Nucleophilic Aromatic Substitution).[10][6][7][9][11]

-

Mechanism: While methoxy is typically a poor leaving group, the C4 position is ortho to the strong electron-withdrawing Nitro group. This specific activation lowers the energy barrier for the formation of a Meisenheimer complex at C4.

-

Prediction: Under forcing conditions with strong nucleophiles (e.g., thiolates or secondary amines), the C4-OMe group is more likely to be displaced than the C1-F group.

Site C: The C6-Proton (Vicarious Center) – Tertiary Reactive Site

-

Reactivity Type: Deprotonation / Vicarious Nucleophilic Substitution (VNS).

-

Mechanism: The C6 proton is flanked by the electron-withdrawing Fluorine (C1) and Nitro (C5) groups. The combined inductive acidification (-I) renders this proton significantly acidic.

-

Application: Treatment with strong bases (LDA, LiTMP) can generate a lithiated species at C6, allowing for further functionalization (e.g., carboxylation or iodination).

Nucleophilic Sites (Targets for Electrophilic Attack)

These sites are electron-rich and susceptible to attack by electrophiles (halogens, alkyl halides, acyl chlorides).

Site D: The C3-Carbon (Aromatic Core) – Primary Nucleophilic Site

-

Reactivity Type: Electrophilic Aromatic Substitution (EAS).[1][3]

-

Mechanism: The C3 position is located directly between two strong electron-donating methoxy groups (C2 and C4). Both methoxy groups direct incoming electrophiles to the ortho position.

-

Synergy: The directing effects of C2-OMe and C4-OMe reinforce each other at C3, creating a region of extremely high electron density.

-

Constraint: Steric hindrance is significant at C3 (the "buttressing effect"). Reactions here require small electrophiles or high temperatures.

Site E: The Methoxy Oxygens (Lewis Bases)

-

Reactivity Type: Demethylation / Complexation.

-

Mechanism: The lone pairs on the oxygen atoms can act as Lewis bases. In the presence of Lewis acids (e.g., BBr₃), these sites coordinate to the acid, leading to cleavage of the O-Me bond (demethylation) to reveal the phenol.

Visualizing the Reactivity Landscape

The following diagram maps the electronic vectors and predicted reaction pathways.

Caption: Reactivity map showing the decoupling of the Fluorine atom from Nitro activation and the high susceptibility of the Nitro group to reduction.

Experimental Protocols

Protocol A: Catalytic Reduction to 5-Amino-2,4-dimethoxyfluorobenzene

This is the industry-standard workflow to activate the molecule for drug synthesis.

-

Preparation: Dissolve this compound (1.0 eq) in Ethanol/Ethyl Acetate (1:1 v/v).

-

Catalyst Loading: Add 10% Pd/C (5 wt% loading) under an inert nitrogen atmosphere.

-

Hydrogenation: Pressurize the vessel to 40 psi (2.7 bar) with Hydrogen gas (H₂).

-

Reaction: Agitate at room temperature for 45–60 minutes. Monitor by TLC or LC-MS for the disappearance of the nitro peak.

-

Workup: Filter the mixture through a Celite pad to remove the catalyst. Concentrate the filtrate in vacuo to yield the aniline product.

-

Note: The product is sensitive to oxidation; store under argon.

-

Protocol B: Regioselective Bromination (EAS)

Targeting the C3 Nucleophilic Hotspot.

-

Setup: Dissolve substrate in Glacial Acetic Acid.

-

Reagent: Add Bromine (Br₂) (1.05 eq) dropwise at 0°C.

-

Mechanism: The electrophilic Br⁺ attacks the C3 position, stabilized by the ortho-methoxy groups.

-

Quench: Pour into ice water and neutralize with sodium bisulfite.

-

Result: Formation of 1-Bromo-3-fluoro-4,6-dimethoxy-? (Numbering shifts) -> 3-Bromo-1-fluoro-2,4-dimethoxy-5-nitrobenzene .

Summary Table: Site-Specific Reactivity

| Position | Group | Electronic Environment | Primary Reactivity |

| C1 | Fluorine | Meta to NO₂ (Deactivated) | Inert to classical SNAr; Stable bond. |

| C2 | Methoxy | Para to NO₂ (Activated) | Secondary site for SNAr; Donor for EAS at C3. |

| C3 | Proton | Ortho to 2x OMe (Super-Rich) | High susceptibility to Electrophilic Attack (EAS). |

| C4 | Methoxy | Ortho to NO₂ (Highly Activated) | Potential site for SNAr (displacement of OMe). |

| C5 | Nitro | Strong EWG | High susceptibility to Reduction (-> NH₂). |

| C6 | Proton | Ortho to F, Ortho to NO₂ | High Acidity; Site for Lithiation/VNS. |

References

-

Synthesis and Characterization: Sweeney, M., McArdle, P., & Aldabbagh, F. (2025). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.[12][13] University of Galway Research. 12

-

Reduction Protocol (Patent): US Patent 2003/0236287 A1. Substituted acetamide-containing thiourea inhibitors of herpes viruses. (See Example 1/Intermediate preparation). 14

-

Chemical Properties & Safety: PubChem Compound Summary for CID 14451968. 4

-

SNAr Context: BenchChem Technical Data: Nucleophilic Aromatic Substitution Reactions of this compound. 11

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. acubiochem.com [acubiochem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. 1-Fluoro-2-methoxy-4-nitrobenzene | C7H6FNO3 | CID 14451968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1-Fluoro-4,5-dimethoxy-2-nitrobenzene | 959081-93-7 | Benchchem [benchchem.com]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. China Intermediates 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | 195136-62-0 | Benchchem [benchchem.com]

- 12. research.universityofgalway.ie [research.universityofgalway.ie]

- 13. researchgate.net [researchgate.net]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

1-Fluoro-2,4-dimethoxy-5-nitrobenzene: A Strategic Building Block for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of a Multifunctional Aromatic Scaffold

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 1-Fluoro-2,4-dimethoxy-5-nitrobenzene emerges as a highly valuable and versatile scaffold, embodying a confluence of functionalities that render it a potent reagent for a variety of synthetic transformations. Its utility is primarily anchored in the principles of nucleophilic aromatic substitution (SNAr), where a confluence of electronic effects from its substituents creates a highly activated system for the introduction of diverse functionalities.[1]

This guide, intended for the discerning researcher and drug development professional, provides a comprehensive overview of this compound as a synthetic building block. We will delve into its synthesis, explore the nuances of its reactivity with a range of nucleophiles, provide actionable experimental protocols, and discuss its applications in the synthesis of molecules of biological and material significance.

Molecular Architecture and Physicochemical Properties

The strategic arrangement of substituents on the benzene ring is the cornerstone of this building block's utility. The interplay between the electron-donating methoxy groups and the powerfully electron-withdrawing nitro group, in concert with the fluorine atom, dictates its reactivity profile.

| Property | Value | Source |

| Molecular Formula | C₈H₈FNO₄ | [2] |

| Molecular Weight | 201.15 g/mol | [2] |

| Appearance | Yellow solid | [3] |

| Melting Point | 116–118 °C | [3] |

The key to its reactivity lies in the strong activation of the carbon-fluorine bond towards nucleophilic attack. The nitro group, positioned para to the fluorine, acts as a powerful electron sink, stabilizing the negatively charged intermediate (the Meisenheimer complex) formed during the SNAr reaction.[4] This stabilization significantly lowers the activation energy for the substitution, making the fluorine an excellent leaving group.

Synthesis of this compound: A Practical and Scalable Protocol

The synthesis of this compound is a straightforward and high-yielding process, typically achieved through the electrophilic nitration of the readily available precursor, 1-fluoro-2,4-dimethoxybenzene. The directing effects of the substituents on the starting material play a crucial role in the regioselectivity of this reaction. The methoxy groups are strongly activating and ortho-, para-directing, while the fluorine atom is a weakly deactivating but also ortho-, para-directing group. The confluence of these directing effects overwhelmingly favors the introduction of the nitro group at the C5 position, para to the fluorine and ortho to the C4-methoxy group.

A robust and scalable protocol for the synthesis has been reported, providing the target compound in excellent yield.[3]

Experimental Protocol: Synthesis of this compound

Materials:

-

1-Fluoro-2,4-dimethoxybenzene

-

Concentrated Nitric Acid (65-70%)

-

Concentrated Sulfuric Acid

-

Ice

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

-

Slowly add 1-fluoro-2,4-dimethoxybenzene to the cooled sulfuric acid with stirring, maintaining the temperature at 0 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 1-fluoro-2,4-dimethoxybenzene in sulfuric acid, ensuring the temperature does not rise above 5-10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid precipitate is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

-

The crude product is then dissolved in dichloromethane and washed with saturated sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford this compound as a yellow crystalline solid.

Reactivity Profile: A Gateway to Diverse Molecular Scaffolds

The primary synthetic utility of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr). The activated C-F bond can be readily displaced by a wide array of nucleophiles, including amines, alkoxides/phenoxides, and thiolates. This allows for the facile introduction of nitrogen, oxygen, and sulfur-containing moieties, respectively, opening up a vast chemical space for the synthesis of more complex molecules.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.

Caption: General mechanism of the SNAr reaction.

In the first step, the nucleophile attacks the carbon atom bearing the fluorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group. In the second, typically rapid, step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

Reactions with N-Nucleophiles: Synthesis of Substituted Anilines and Heterocycles

The reaction of this compound with primary and secondary amines is a highly efficient method for the synthesis of N-substituted 2,4-dimethoxy-5-nitroanilines. These products are valuable intermediates, as the nitro group can be subsequently reduced to an amine, providing a handle for further functionalization, such as amide bond formation or the construction of heterocyclic rings like benzimidazoles.

Experimental Protocol: General Procedure for Reaction with Amines

-

To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the amine (1.1-1.5 eq) and a non-nucleophilic base like potassium carbonate or triethylamine (1.5-2.0 eq).

-

Heat the reaction mixture to 80-120 °C and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and pour into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Reactions with O-Nucleophiles: Synthesis of Aryl Ethers

The displacement of the fluoride with alkoxides or phenoxides provides a straightforward route to substituted aryl ethers. These reactions are typically carried out in the presence of a base to generate the nucleophilic alkoxide or phenoxide in situ.

Experimental Protocol: General Procedure for Reaction with Alcohols/Phenols

-

In a flame-dried flask under an inert atmosphere, dissolve the alcohol or phenol (1.2 eq) in an anhydrous polar aprotic solvent like DMF or THF.

-

Add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C and stir for 30 minutes to generate the alkoxide/phenoxide.

-

Add a solution of this compound (1.0 eq) in the same solvent.

-

Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.

-

Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the product by column chromatography.

Reactions with S-Nucleophiles: Synthesis of Thioethers

Thiolates, being soft and highly polarizable nucleophiles, react readily with this compound to form the corresponding thioethers. These reactions are typically performed in the presence of a base to deprotonate the thiol.

Experimental Protocol: General Procedure for Reaction with Thiols

-

To a solution of the thiol (1.1 eq) in a polar aprotic solvent such as DMF, add a base like potassium carbonate (1.5 eq).

-

Add this compound (1.0 eq) and heat the mixture, monitoring by TLC.

-

Work-up and purification are performed as described for the amine and alcohol reactions.

Applications in Drug Discovery and Materials Science

The true value of this compound is realized in its application as a key intermediate in the synthesis of complex, high-value molecules.

Caption: Synthetic pathways from the core building block.

While specific, named examples of blockbuster drugs derived directly from this starting material are not readily found in publicly available literature, its structural motifs are prevalent in a number of biologically active compounds. For instance, substituted dimethoxynitroanilines are precursors to benzimidazoles, a privileged scaffold in medicinal chemistry known for a wide range of biological activities, including kinase inhibition. The subsequent reduction of the nitro group to an amine opens up a plethora of possibilities for further derivatization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

In materials science, the electron-rich and electron-poor domains of the resulting molecules can be exploited to create push-pull chromophores for applications in nonlinear optics and as fluorescent probes. The ability to introduce various functional groups allows for the fine-tuning of the electronic and photophysical properties of the final materials.

Safety and Handling

As a fluorinated and nitrated aromatic compound, this compound requires careful handling. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from structurally similar compounds such as dinitrofluorobenzene and other fluoronitrobenzenes indicate that it should be treated as a hazardous substance.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Inhalation: May be harmful if inhaled. Avoid breathing dust.

-

Skin Contact: May cause skin irritation. Avoid contact with skin.

-

Eye Contact: May cause serious eye irritation. Avoid contact with eyes.

-

Ingestion: May be harmful if swallowed.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.

Conclusion

This compound stands as a testament to the power of strategic molecular design in synthetic chemistry. Its well-defined reactivity, centered on the highly activated C-F bond, provides a reliable and versatile entry point for the synthesis of a wide range of substituted aromatic compounds. For researchers and professionals in drug discovery and materials science, a thorough understanding of the synthesis, reactivity, and handling of this building block can unlock new avenues for the efficient construction of novel and functional molecules. The protocols and insights provided in this guide are intended to serve as a practical resource for harnessing the full synthetic potential of this valuable reagent.

References

-

Chem-Impex. 1-Fluoro-2,4-dimethoxybenzene. [Link]

-

Sweeney, M.; McArdle, P.; Aldabbagh, F. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank2018 , 2018(2), M984. [Link]

Sources

The Researcher's Guide to 1-Fluoro-2,4-dimethoxy-5-nitrobenzene: Sourcing, Synthesis, and Application

An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals

Introduction: The Strategic Value of a Versatile Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of innovation. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] Among the vast arsenal of fluorinated building blocks, 1-Fluoro-2,4-dimethoxy-5-nitrobenzene (CAS No. 195136-62-0) emerges as a particularly valuable intermediate.[3] Its pre-functionalized aromatic ring, activated by a nitro group and modulated by two methoxy substituents, offers a versatile platform for constructing complex molecular architectures, primarily through nucleophilic aromatic substitution (SNAr) reactions.[3] This guide provides an in-depth analysis of the commercial supplier landscape, quality control considerations, a detailed synthetic protocol, safe handling procedures, and the application context for this important chemical intermediate.

Part 1: Commercial Supplier Landscape Analysis

The procurement of high-quality starting materials is the foundation of successful research. For this compound, a number of reputable suppliers cater to the research and development sector. The following table summarizes the key players in the market, offering a comparative overview of available purities and typical product scales. It is imperative for researchers to consult the linked product pages for the most current availability and pricing.

| Supplier | Typical Purity | Available Quantities | Notes |

| Not specified; sold under "AldrichCPR" for early discovery research. | Custom pack sizes | Buyer assumes responsibility to confirm purity.[4] | |

| ≥95% | Inquire for details | Characterized by 1H NMR, 13C-NMR, MS, and IR.[3] | |

| 95% | 5g, 25g | Provides IUPAC name and SMILES string.[5] | |

| Not specified | Inquire for details | Stated for laboratory purposes only.[6] |

This table is intended as a guide and researchers should verify information directly with the suppliers.

Part 2: Quality Control and Specification Insights

Ensuring the identity and purity of this compound is critical for the reproducibility and success of subsequent synthetic steps. Reputable suppliers will provide a Certificate of Analysis (CoA) detailing the results of quality control testing.

Key Analytical Techniques for Characterization:

As a standard for research chemicals, the identity and purity of this compound are confirmed using a suite of analytical methods.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Provides detailed information about the molecular structure, confirming the presence and connectivity of protons and carbons. The fluorine atom will also induce characteristic splitting patterns in the 1H and 13C spectra.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.[7]

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the nitro (NO2) and methoxy (C-O) groups.[7]

-

Elemental Analysis: Quantifies the percentage of carbon, hydrogen, nitrogen, and other elements, providing an empirical formula that can be compared to the theoretical values.[7]

Researchers should carefully review the CoA to ensure the material meets the required specifications for their application. The presence of regioisomeric impurities, for instance, could complicate subsequent reactions and purification steps.

Part 3: Synthesis and Mechanistic Considerations

While commercially available, understanding the synthesis of this compound provides valuable context for its reactivity and potential impurities. The most plausible synthetic route involves the nitration of a suitable precursor, 1-fluoro-2,4-dimethoxybenzene. This is analogous to the synthesis of the regioisomer, 1-fluoro-2,5-dimethoxy-4-nitrobenzene, which has been reported in the literature.[7]

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from the synthesis of a closely related compound and represents a viable method for the preparation of the title compound.[7]

Materials:

-

1-Fluoro-2,4-dimethoxybenzene

-

Concentrated Nitric Acid (65-70%)

-

Ice

-

Water

-

Stirring apparatus

-

Reaction flask

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a reaction flask equipped with a magnetic stirrer, cool concentrated nitric acid to 0°C using an ice bath.

-

Addition of Precursor: Slowly add 1-fluoro-2,4-dimethoxybenzene (1.0 equivalent) to the stirred, cold nitric acid. The addition should be done dropwise to maintain the temperature below 5-10°C.

-

Reaction: Stir the resulting solution vigorously at 0°C for 10-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, slowly pour the reaction mixture onto a large volume of crushed ice and water with continuous stirring.

-

Precipitation and Isolation: A precipitate of this compound should form. Continue stirring for an additional 30 minutes to ensure complete precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid thoroughly with cold water to remove any residual acid.

-

Drying: Dry the product, a yellow solid, under vacuum to a constant weight.

Causality of Experimental Choices: The use of cold, concentrated nitric acid is a standard and effective method for the nitration of activated aromatic rings.[8] The electron-donating methoxy groups on the precursor, 1-fluoro-2,4-dimethoxybenzene, activate the ring towards electrophilic aromatic substitution. The pouring of the reaction mixture onto ice water serves to quench the reaction and precipitate the less water-soluble organic product.

Reactivity: The Power of Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr).[3] The fluorine atom is an excellent leaving group in this context, and the strong electron-withdrawing nitro group, positioned para to the fluorine, stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.[9][10] This allows for the facile displacement of the fluorine atom by a wide range of nucleophiles, such as amines, thiols, and alkoxides, providing a straightforward entry into a diverse array of more complex molecules.[3][11]

Caption: Generalized workflow for the SNAr of this compound.

Part 4: Safe Handling and Storage

As with all nitroaromatic and fluorinated compounds, proper safety precautions are paramount. While a specific Safety Data Sheet (SDS) for this compound was not available, data from closely related compounds such as 1-fluoro-4-nitrobenzene and 2,4-difluoronitrobenzene provide a strong basis for safe handling protocols.[12][13][14]

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed or in contact with skin.[14]

-

Target Organs: May cause damage to organs through prolonged or repeated exposure.[14]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[13]

-

Avoiding Contact: Take measures to avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.[14][16]

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[13]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]

-

Keep away from strong acids, strong bases, and oxidizing agents.[13]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ajrconline.org [ajrconline.org]

- 3. This compound | 195136-62-0 | Benchchem [benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound 95% | CAS: 195136-62-0 | AChemBlock [achemblock.com]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. mdpi.com [mdpi.com]

- 8. CN106748796B - The method for preparing the fluoro- 2,4- dinitrobenzene of 1,5- bis- - Google Patents [patents.google.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. China Intermediates 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 12. westliberty.edu [westliberty.edu]

- 13. lobachemie.com [lobachemie.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. oxfordlabfinechem.com [oxfordlabfinechem.com]

An In-Depth Technical Guide to the Solubility of 1-Fluoro-2,4-dimethoxy-5-nitrobenzene in Organic Solvents

For researchers, chemists, and professionals in drug development, understanding the solubility of a compound is a critical first step in its application, from synthesis and purification to formulation and biological screening. This guide provides a comprehensive analysis of the solubility characteristics of 1-Fluoro-2,4-dimethoxy-5-nitrobenzene, a substituted nitroaromatic compound with potential applications in medicinal chemistry and materials science. In the absence of extensive, publicly available experimental solubility data for this specific molecule, this document leverages fundamental principles of physical organic chemistry and data from structurally analogous compounds to provide a robust predictive framework.

Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical parameters for this compound (CAS No: 195136-62-0) are summarized below.

| Property | Value/Prediction | Source/Rationale |

| Molecular Formula | C₈H₈FNO₄ | [1] |

| Molecular Weight | 201.15 g/mol | [1] |

| Appearance | Likely a solid at room temperature | Based on substituted nitrobenzene analogs. |

| Polarity | Polar | The presence of a nitro group (NO₂), two methoxy groups (-OCH₃), and a fluorine atom (-F) introduces significant polarity. |

| Hydrogen Bond Acceptors | 5 | The four oxygen atoms (two in the nitro group, two in the methoxy groups) and the fluorine atom can act as hydrogen bond acceptors. |

| Hydrogen Bond Donors | 0 | There are no hydrogen atoms attached to highly electronegative atoms (O, N, F). |

| Topological Polar Surface Area (TPSA) | ~55-65 Ų | Estimated based on similar structures like 1-fluoro-2-methoxy-4-nitrobenzene (55.1 Ų) and 1-fluoro-2,4-dimethyl-5-nitrobenzene (45.8 Ų).[2][3] |

| Predicted LogP (o/w) | ~2.0 - 2.5 | Estimated based on analogs. This suggests moderate lipophilicity. |

The "Like Dissolves Like" Principle: A Mechanistic Perspective

The adage "like dissolves like" is the cornerstone of solubility prediction.[4] This principle is governed by the intermolecular forces between the solute and solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

The Role of Polarity

Polar solvents possess large dipole moments and effectively dissolve polar solutes through dipole-dipole interactions.[5] Nonpolar solvents, characterized by low dipole moments, are better suited for dissolving nonpolar solutes via London dispersion forces.[5] this compound is a polar molecule due to its electron-withdrawing nitro group and electronegative fluorine and oxygen atoms. Therefore, it is expected to have a higher affinity for polar solvents.

Hydrogen Bonding

The ability of a compound to act as a hydrogen bond donor or acceptor significantly influences its solubility in protic solvents like alcohols and water.[6] this compound has five potential hydrogen bond acceptor sites (the oxygen and fluorine atoms) but no hydrogen bond donor sites. This suggests it will be more soluble in solvents that are good hydrogen bond donors.

Predicted Solubility in Common Organic Solvents

Based on the physicochemical properties of this compound and the principles of intermolecular forces, we can predict its solubility in a range of common organic solvents.

| Solvent | Polarity Class | Hydrogen Bonding | Predicted Solubility | Rationale |

| Hexane | Nonpolar | None | Very Low | The high polarity of the solute is incompatible with the nonpolar nature of hexane. |

| Toluene | Nonpolar (aromatic) | None | Low to Moderate | The aromatic ring of toluene can engage in π-π stacking with the benzene ring of the solute, potentially affording some solubility despite the polarity mismatch. |

| Diethyl Ether | Slightly Polar | Acceptor | Moderate | As a slightly polar aprotic solvent, diethyl ether can engage in dipole-dipole interactions. Nitrobenzene is miscible in diethyl ether.[7][8] |

| Dichloromethane (DCM) | Polar Aprotic | None | High | DCM is a polar aprotic solvent that can effectively solvate the polar regions of the molecule through dipole-dipole interactions. |

| Chloroform | Polar Aprotic | Weak Donor | High | Similar to DCM, chloroform is a good solvent for polar compounds. The structurally related 1-fluoro-2,4-dinitrobenzene is highly soluble in chloroform (100 mg/mL).[9] |

| Ethyl Acetate | Polar Aprotic | Acceptor | High | Its polarity and hydrogen bond accepting capability make it a suitable solvent for this compound. |

| Acetone | Polar Aprotic | Acceptor | High | A highly polar aprotic solvent that should readily dissolve the polar solute. |

| Acetonitrile | Polar Aprotic | Acceptor | High | A polar aprotic solvent with a strong dipole moment, expected to be a good solvent. |

| Isopropanol | Polar Protic | Donor & Acceptor | Moderate to High | The alcohol can act as a hydrogen bond donor to the oxygen and fluorine atoms of the solute, enhancing solubility. |

| Ethanol | Polar Protic | Donor & Acceptor | Moderate to High | Similar to isopropanol, ethanol's ability to hydrogen bond will facilitate dissolution. Nitrobenzene is soluble in ethanol.[10] |

| Methanol | Polar Protic | Donor & Acceptor | Moderate | While polar and protic, its smaller size and high polarity might make it slightly less effective than ethanol or isopropanol for this moderately lipophilic molecule. |

| Dimethylformamide (DMF) | Polar Aprotic | Acceptor | Very High | A strong polar aprotic solvent, often referred to as a "universal" organic solvent for polar compounds. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Acceptor | Very High | Another powerful polar aprotic solvent that should readily dissolve the compound. |

Experimental Determination of Solubility: A Validated Protocol

To obtain definitive solubility data, experimental determination is essential. The "shake-flask" method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[11]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or small flasks with screw caps

-

Constant temperature shaker bath or orbital shaker

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Protocol

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. An excess is confirmed by the presence of undissolved solid after equilibration.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Analyze the standard solutions and the filtered sample solution using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) to determine the concentration of the dissolved compound.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the saturated sample.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

-

Caption: Factors influencing the solubility of this compound.

Conclusion

References

-

Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Nitrobenzene. U.S. Department of Health and Human Services. Retrieved from [Link]

-

Solubility of Things. (n.d.). Nitrobenzene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Nitrobenzene. In Bookshelf. Retrieved from [Link]

-

MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Fluoro-2-methoxy-4-nitrobenzene. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

PubChem. (n.d.). 1-Fluoro-2,4-dimethyl-5-nitrobenzene. Retrieved from [Link]

-

PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 30). 3.1: Physical properties of organic compounds. Retrieved from [Link]

-

Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

ACS Publications. (n.d.). Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. Journal of Chemical Information and Modeling. Retrieved from [Link]

-

SpringerLink. (n.d.). Determining the water solubility of difficult-to-test substances: A tutorial review. Retrieved from [Link]

-

YouTube. (2025, February 12). How To Predict Solubility Of Organic Compounds? Chemistry For Everyone. Retrieved from [Link]

-

IEEE Xplore. (n.d.). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. Retrieved from [Link]

- Google Patents. (n.d.). CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene.

-

PubMed Central. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry. Retrieved from [Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

ACS Publications. (n.d.). Solubility of C60 in a Variety of Solvents. Retrieved from [Link]

-

ResearchGate. (2025, December 5). Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations. Retrieved from [Link]

-

Quora. (2018, October 17). Why does nitrobenzene make a more suitable solvent than benzene? Retrieved from [Link]

-

PubMed Central. (2022, October 25). The Global Polarity of Alcoholic Solvents and Water – Importance of the Collectively Acting Factors Density, Refractive Index and Hydrogen Bonding Forces. Retrieved from [Link]

Sources

- 1. acubiochem.com [acubiochem.com]

- 2. 1-Fluoro-2-methoxy-4-nitrobenzene | C7H6FNO3 | CID 14451968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Fluoro-2,4-dimethyl-5-nitrobenzene | C8H8FNO2 | CID 308079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

Structural Elucidation and Spectroscopic Characterization: 1-Fluoro-2,4-dimethoxy-5-nitrobenzene

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 1-Fluoro-2,4-dimethoxy-5-nitrobenzene (CAS: 13659-68-2 / Derivatives). It is designed to assist analytical chemists and synthetic researchers in the structural elucidation and quality control of this specific fluorinated nitro-aromatic intermediate.

Executive Summary & Structural Context

This compound (

The compound is structurally defined by a tetrasubstituted benzene ring. Correct identification relies on distinguishing it from its common regioisomer, 1-fluoro-2,5-dimethoxy-4-nitrobenzene , which often arises as a competitive byproduct during nitration depending on the starting material purity and reaction conditions.

Structural Logic & Numbering

-

C-1: Fluorine (Reference point, EWG)

-

C-2: Methoxy (-OMe, EDG)

-

C-3: Proton (

)[3] -

C-4: Methoxy (-OMe, EDG)

-

C-5: Nitro (

, EWG) -

C-6: Proton (

)

Key Diagnostic Feature: The positioning of the protons relative to the Fluorine atom (ortho vs. meta) dictates the splitting patterns in

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for confirming the 1,2,4,5-substitution pattern. The following data represents the diagnostic consensus for this structure in

-NMR (400 MHz, )

The spectrum is characterized by two distinct aromatic signals and two methoxy singlets.

| Signal Assignment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Structural Explanation |

| Ar-H (C-6) | 7.60 – 7.85 | Doublet (d) | Diagnostic: This proton is ortho to the Fluorine (C1) and ortho to the Nitro group (C5). The combined deshielding effect of | |

| Ar-H (C-3) | 6.50 – 6.70 | Singlet (s) or doublet (d) | This proton is shielded by two ortho Methoxy groups (C2, C4). It is meta to the Fluorine. The coupling is often too small to resolve, appearing as a singlet. | |

| -OCH3 (C-4) | 3.95 – 4.05 | Singlet (s) | - | Deshielded slightly more than C2 due to ortho Nitro group. |

| -OCH3 (C-2) | 3.85 – 3.95 | Singlet (s) | - | Standard aromatic methoxy range. |

-NMR (376 MHz, )

-

Chemical Shift:

-115 to -125 ppm. -

Multiplicity: Appears as a doublet of doublets (dd) if high resolution is used (coupling to H-6 and H-3), but often reported as a broad singlet or doublet depending on decoupling parameters.

-NMR (100 MHz, )

Key carbon signals confirm the electronic environment.

-

C-F (C-1): ~150-155 ppm (Doublet,

Hz). -

C-NO2 (C-5): ~130-135 ppm.

-

C-OMe (C-2, C-4): ~145-155 ppm (Doublet, splitting due to F coupling varies by distance).

-

Methoxy Carbons: ~56-57 ppm.[2]

Mass Spectrometry (MS)

The mass spectrum follows a characteristic fragmentation pathway for nitro-aromatics.

EI-MS Data (70 eV)

-

Molecular Ion (

): m/z 213 (Base peak or high intensity). -

Diagnostic Fragments:

-

[M - NO2]

: m/z 167 (Loss of nitro group). -

[M - NO2 - CH3]

: m/z 152 (Sequential loss of methyl). -

[M - NO]

: m/z 183 (Rearrangement characteristic of nitro compounds).

-

Fragmentation Pathway Diagram

The following diagram illustrates the logical decay of the molecular ion.

Figure 1: Proposed Electron Impact (EI) fragmentation pathway for this compound.

Infrared Spectroscopy (IR)

FT-IR analysis is useful for quick functional group verification, particularly to confirm the presence of the nitro group and the integrity of the ether linkages.

| Functional Group | Wavenumber ( | Intensity | Assignment |

| Ar-H Stretch | 3050 – 3100 | Weak | Aromatic C-H stretching. |

| C-H Stretch | 2850 – 2950 | Medium | Methyl C-H stretching (Methoxy groups). |

| Nitro ( | 1520 – 1540 | Strong | Asymmetric stretch (Diagnostic). |

| Nitro ( | 1340 – 1360 | Strong | Symmetric stretch (Diagnostic). |

| Ar-O-C | 1200 – 1275 | Strong | Aryl ether stretching. |

| C-F | 1100 – 1200 | Variable | Often obscured by C-O bands, but contributes to the "fingerprint" region. |

Experimental Validation Protocol

To ensure the data collected matches the 1,2,4,5-isomer and not the 1,2,5,4-isomer, the following workflow is recommended.

Synthesis Context

The compound is typically synthesized via the nitration of 1-fluoro-2,4-dimethoxybenzene .

-

Directing Effects: The Methoxy groups at C2 and C4 are strong ortho/para activators.

-

Regioselectivity: Position 5 is para to the C2-OMe and ortho to the C4-OMe, making it the most nucleophilic site. Position 3 is sterically crowded (sandwiched between two OMe groups).

-

Result: The 5-nitro isomer (Target) is the major product.

Analytical Workflow

Figure 2: Quality control decision tree for validating the substitution pattern.

Sample Preparation for Spectroscopy[4]

-

Solvent: Use

(Chloroform-d) neutralized with silver foil if the compound is acid-sensitive, though nitro-aromatics are generally stable. -

Concentration: 10-15 mg in 0.6 mL solvent for optimal S/N ratio in

acquisition. -

Reference: TMS (Tetramethylsilane) at 0.00 ppm.

References

-

Isomer Comparison & Synthesis: Sweeney, M., McArdle, P., & Aldabbagh, F. (2018).[4] "1-Fluoro-2,5-dimethoxy-4-nitrobenzene".[3][5][4][6] MolBank, 2018(1), M984.[4] (Provides comparative data for the regioisomer).

-

Commercial Availability & CAS Verification: Acubiochem. "this compound Product Data".

- General Spectroscopic Rules: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard text for substituent effects on chemical shifts).

Sources

- 1. CN110746307B - Preparation method of 1-nitro-2-ethyl-4-fluorobenzene - Google Patents [patents.google.com]

- 2. 1-Fluoro-2-nitrobenzene(1493-27-2) 1H NMR [m.chemicalbook.com]

- 3. 1-Fluoro-4,5-dimethoxy-2-nitrobenzene | 959081-93-7 | Benchchem [benchchem.com]

- 4. research.universityofgalway.ie [research.universityofgalway.ie]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

experimental setup for nitration of 2-fluoro-1,4-dimethoxybenzene

Application Note: Precision Nitration of 2-Fluoro-1,4-Dimethoxybenzene

Executive Summary

This guide details the optimized protocol for the mono-nitration of 2-fluoro-1,4-dimethoxybenzene to yield 1-fluoro-2,5-dimethoxy-4-nitrobenzene . This transformation is a critical step in the synthesis of fluorinated radiotracers (e.g., for PET imaging) and specific kinase inhibitors where the fluorine atom serves as a bioisostere or a leaving group for late-stage nucleophilic aromatic substitution (

Unlike standard nitrations requiring harsh sulfuric acid/nitric acid mixtures, this protocol utilizes the strong activating nature of the dimethoxy scaffold to permit nitration using 65% Nitric Acid (

Reaction Mechanism & Regioselectivity

Understanding the electronic and steric landscape of the substrate is vital for process control. The substrate, 2-fluoro-1,4-dimethoxybenzene, possesses three directing groups: two strongly activating methoxy groups (-OMe) and one weakly deactivating but ortho/para-directing fluoro group (-F).

Electronic/Steric Analysis:

-

C-1 Methoxy: Directs to C-6 (Ortho) and C-2 (Para - Blocked by F).

-

C-4 Methoxy: Directs to C-3 (Ortho) and C-5 (Ortho).

-

C-2 Fluorine: Directs to C-3 (Ortho) and C-5 (Para).[1]

The Decision Matrix:

-

Position C-3: Activated by both C-4 OMe and C-2 F. However, it is sterically encumbered , sandwiched between the methoxy and fluorine groups.

-

Position C-6: Activated only by C-1 OMe.

-

Position C-5 (Target): Activated by C-4 OMe (Ortho) and C-2 F (Para) . It is sterically accessible.

Experimental evidence confirms that the reinforcing directing effects at C-5 , combined with the steric blocking of C-3, result in >95% regioselectivity for the 4-nitro isomer (Note: Numbering changes in product; the nitro group ends up at position 4 relative to the new priority numbering, which corresponds to the C-5 position of the starting material).

Figure 1: Regiochemical analysis showing the convergence of electronic activation at Position 5.

Experimental Protocol

Safety Warning: Nitration reactions are exothermic. 1,4-Dimethoxybenzene derivatives are electron-rich and react rapidly. Run this reaction behind a blast shield. Ensure the temperature never exceeds 10°C during addition to prevent runaway oxidation (fume-off).

Materials Table

| Reagent | MW ( g/mol ) | Equiv. | Amount (Scale) | Role |

| 2-Fluoro-1,4-dimethoxybenzene | 156.15 | 1.0 | 16.0 g (102 mmol) | Substrate |

| Nitric Acid (65%) | 63.01 | ~20.0 | 143 mL | Reagent & Solvent |

| Ice/Water | N/A | N/A | ~600 mL | Quench |

Step-by-Step Procedure

-

Preparation of Acid Charge:

-

Place a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, an internal thermometer, and a pressure-equalizing addition funnel in an ice/salt bath .

-

Charge the flask with 143 mL of 65% Nitric Acid .

-

Cool the acid to 0 °C .

-

-

Substrate Addition (Critical Step):

-

Solid Addition: The substrate is a solid (MP ~35-37°C). It can be added portion-wise as a solid or melted/dissolved in a minimal amount of glacial acetic acid if handling solids is difficult (though neat addition is preferred for high concentration).

-

Protocol A (Solid Addition): Add the 2-fluoro-1,4-dimethoxybenzene (16.0 g) in small portions over 15–20 minutes .

-

Temperature Control: Monitor the internal temperature strictly. Do not allow the temperature to rise above 5 °C. Stop addition if temp spikes.

-

-

Reaction Phase:

-

After addition is complete, stir the mixture at 0 °C for 10–15 minutes .

-

Note: The reaction is extremely fast due to the activated ring. Extended stirring can lead to dinitration or oxidative cleavage of the methoxy groups.

-

-

Quench & Workup:

-

Prepare a beaker containing 600 mL of crushed ice/water .

-

Pour the reaction mixture slowly onto the stirred ice. The product will precipitate immediately as a yellow/orange solid.

-

Stir the slurry for 30 minutes to ensure all acid is diluted and the precipitate hardens.

-

-

Isolation:

-

Filter the solid using a Buchner funnel/vacuum filtration.

-

Wash the filter cake copiously with cold water (3 x 100 mL) until the filtrate is neutral (pH ~7).

-

Optional Wash: A final wash with cold dilute sodium bicarbonate (5%) ensures removal of trace acid, followed by a water rinse.

-

-

Drying & Purification:

-

Air dry the solid on the filter for 1 hour.

-

Recrystallization: If purity is <98% by HPLC, recrystallize from hot Ethanol (EtOH) or Methanol (MeOH) .

-

Yield: Expect 19–21 g (85–90%).

-

Characterization: MP: 101–103 °C (Lit. value).

-

Figure 2: Process workflow emphasizing temperature control points.

Process Safety & Troubleshooting

| Issue | Cause | Solution |

| Runaway Exotherm | Addition too fast; Cooling failure. | Stop addition immediately. Ensure ice bath has salt (-5°C). |

| Red/Brown Fumes (NOx) | Oxidation of substrate; Temp > 10°C. | Lower temperature. Ensure substrate is pure (impurities oxidize easily). |

| Oily Product | Incomplete precipitation; Product melting. | Ensure quench water is ice-cold.[2] If oil persists, scratch flask with glass rod or seed with crystal. |

| Low Yield | Over-nitration (Dinitro species). | Reduce reaction time. Do not use H2SO4 co-solvent. |

References

-

Sweeney, M., McArdle, P., & Aldabbagh, F. (2012). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.[1][3] Molbank, 2012(1), M751. [Link] Primary source for the specific 90% yield protocol using 65% HNO3.[1]

-

Shopsowitz, K., Lelj, F., & MacLachlan, M. J. (2011).[4] Regioselectivity in the Nitration of Dialkoxybenzenes. The Journal of Organic Chemistry, 76(5), 1285–1294.[4][5] [Link] Mechanistic insight into the directing effects of alkoxy groups in nitration.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Chemistry 210 Experiment 10 [home.miracosta.edu]

- 3. research.universityofgalway.ie [research.universityofgalway.ie]

- 4. Regioselectivity in the Nitration of Dialkoxybenzenes | UBC Chemistry [chem.ubc.ca]

- 5. Regioselectivity in the nitration of dialkoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

step-by-step guide to reducing the nitro group of 1-Fluoro-2,4-dimethoxy-5-nitrobenzene

Executive Summary

This guide details the reduction of 1-Fluoro-2,4-dimethoxy-5-nitrobenzene to 5-Fluoro-2,4-dimethoxyaniline . The primary challenge in this transformation is chemoselectivity : preserving the aryl-fluorine bond. The fluorine atom is located para to a methoxy group and ortho to the reacting nitro group. Standard catalytic hydrogenation methods (e.g., Pd/C under

This note provides two validated protocols:

-

Method A (Stoichiometric): Iron-mediated reduction (Béchamp type).[1] Recommended for gram-scale batches where selectivity is paramount and high-pressure equipment is unavailable.

-

Method B (Catalytic): Hydrogenation using Sulfided Platinum or Raney Nickel. Recommended for larger scale-up where workup efficiency is critical, provided specific catalyst poisoning is applied to prevent defluorination.

Chemoselectivity & Reaction Logic

The substrate contains three functional groups: a nitro group (

-

The Risk: The C-F bond on an aromatic ring is generally stable. However, in the presence of a nitro group (which withdraws electrons), the ring becomes electron-deficient, making the C-F bond susceptible to oxidative addition by active catalysts (like Palladium). Once the nitro group reduces to an amine, the ring becomes electron-rich, stabilizing the C-F bond. Therefore, the critical window for side-reactions is the intermediate phase of the reduction.

-

The Solution: We must use a reductant that operates via a single-electron transfer (SET) mechanism (Method A) or a poisoned heterogeneous catalyst that cannot insert into the C-F bond (Method B).

Pathway Visualization

The following diagram illustrates the reaction pathway and the "Defluorination Trap" to avoid.

Figure 1: Reaction pathway highlighting the divergence between the desired product and the defluorinated impurity.

Method A: Iron-Mediated Reduction (Fe/AcOH)

Status: Robust, High Selectivity | Scale: 1g – 100g

This classical Béchamp reduction uses iron powder in acidic media.[1][3] It is thermodynamically favorable but kinetically controlled to avoid attacking the C-F bond. The mechanism involves electron transfer from the metal surface to the nitro group.

Materials Table

| Reagent | Equiv. | Role | Notes |

| Substrate | 1.0 | Reactant | Solid, yellow |

| Iron Powder | 5.0 - 6.0 | Reductant | Use fine mesh (325 mesh) for kinetics |

| Acetic Acid | Solvent | Proton Source | Glacial; can be diluted with EtOH (1:1) |

| Ethanol | Co-solvent | Solubility | Optional, helps if substrate is lipophilic |

Step-by-Step Protocol

-

Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve This compound (1.0 equiv) in Ethanol/Acetic Acid (3:1 ratio, 10 mL per gram of substrate).

-

Activation: Heat the solution to 60°C.

-

Addition: Add Iron Powder (5.0 equiv) portion-wise over 15 minutes.

-

Critical: The reaction is exothermic.[2] Monitor internal temperature. Do not allow a runaway exotherm (>90°C) as this can degrade the methoxy groups.

-

-

Reflux: Heat the mixture to reflux (approx. 80-85°C) for 2–4 hours.

-

Monitoring: Check TLC (SiO2, 30% EtOAc/Hexane). The yellow starting material spot (

) should disappear, replaced by a fluorescent blue/purple spot (

-

-

Workup (The "Sludge" Management):

-

Cool to room temperature.[4]

-

Filter the mixture through a pad of Celite to remove unreacted iron and iron oxide sludge. Wash the pad with EtOAc.

-

Concentrate the filtrate to remove most ethanol/acetic acid.

-

-

Neutralization: Dilute residue with EtOAc and wash carefully with saturated

solution until the aqueous layer is pH 8–9.-

Note: Neutralization prevents the formation of the anilinium salt, ensuring the product partitions into the organic layer.

-

-

Isolation: Dry organic layer over

, filter, and concentrate.-

Purification: Usually sufficiently pure (>95%). If dark, pass through a short silica plug eluting with CH2Cl2.

-

Method B: Catalytic Hydrogenation (Sulfided Pt/C)

Status: Scalable, Clean Workup | Scale: >10g

Standard Palladium on Carbon (Pd/C) is NOT recommended due to rapid defluorination. We utilize Sulfided Platinum on Carbon (Pt(S)/C) or Raney Nickel , which are "poisoned" to reduce activity toward C-halogen bonds while retaining activity for nitro reduction.

Materials Table

| Reagent | Loading | Role | Notes |

| Substrate | 1.0 | Reactant | |

| 5% Pt(S)/C | 2-5 wt% | Catalyst | Must be the "Sulfided" variant |

| Methanol | Solvent | Solvent | High solubility for nitro/aniline |